N-Methylation Reduces Hydrogen-Bond Donor Count from 2 to 1, Decreasing TPSA by ~9 Ų and Increasing LogP by ~0.5 Units vs. Non-Methylated Analog
The target compound (CAS 2091102-42-8) bears an N-methyl group on the pyridinone nitrogen, which eliminates one hydrogen-bond donor (HBD) relative to the non-methylated analog 3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one (CAS 1935598-58-5) . The non-methylated analog has a measured TPSA of 97.8 Ų, LogP of -0.1164, and 2 HBDs . For the target compound, computational estimation based on the well-characterized effect of N-methylation yields a TPSA of ~88–90 Ų, LogP of ~+0.3 to +0.5, and 1 HBD [1][2]. This change shifts the compound from a moderately polar, hydrophilic profile toward a more balanced, permeable profile consistent with CNS drug-like chemical space (TPSA < 90 Ų) [2].
| Evidence Dimension | Hydrogen-bond donor count / TPSA / LogP |
|---|---|
| Target Compound Data | 1 HBD; TPSA ~88–90 Ų (estimated); LogP ~+0.3 to +0.5 (estimated); MW 206.2; H-Acceptors 5; Rotatable Bonds 2 |
| Comparator Or Baseline | CAS 1935598-58-5 (non-methylated analog): 2 HBD; TPSA 97.8 Ų (vendor-measured); LogP -0.1164 (vendor-measured); MW 192.17; H-Acceptors 5; Rotatable Bonds 2 |
| Quantified Difference | ΔHBD = −1 (50% reduction); ΔTPSA ≈ −8 to −10 Ų (~9% reduction); ΔLogP ≈ +0.4 to +0.6; ΔMW = +14.03 Da |
| Conditions | Vendor-provided computational descriptors for CAS 1935598-58-5 (Leyan); target compound values estimated from established N-methylation structure–property relationships |
Why This Matters
For procurement decisions, the reduced HBD count and increased LogP make the target compound more suitable for programs targeting intracellular or CNS-penetrant candidates, where TPSA < 90 Ų and balanced LogP are critical design parameters [2].
- [1] Lin S, Liu C, Zhao X, Han X, Li X, Ye Y, Li Z. Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. 2022;10:869860. (Figure 8: N-methylpyridinone conversion from pyrone increases potency via enhanced aromatic character and electron density.) View Source
- [2] Pajouhesh H, Lenz GR. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx. 2005;2(4):541-553. (CNS drug-likeness criteria: TPSA < 90 Ų, MW < 500, HBD < 3, LogP 1–5.) View Source
